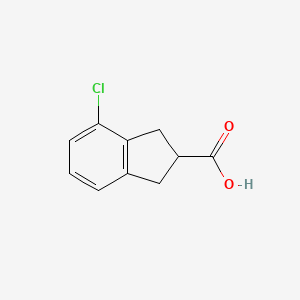

4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

Descripción general

Descripción

4-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that belongs to the indene family. This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position of the indene ring system. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Métodos De Preparación

The synthesis of 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves several steps:

Starting Material: The synthesis often begins with indanone derivatives.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Hydrogenation: The dihydro-indene structure is formed through hydrogenation reactions, typically using palladium or platinum catalysts under hydrogen gas.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro substituent at position 4 undergoes nucleophilic substitution under specific conditions. For example:

-

Bromination : Reacting with NaBr in the presence of HSO yields 4-bromo derivatives (analogous reactions observed in structurally similar compounds) .

-

Cyanation : Treatment with KCN under reflux conditions replaces the chloro group with a cyano group .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form esters.

-

Amide Formation : Coupling with amines using EDCl/HOBt yields amides.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl ester formation | Ethanol, HSO, reflux | Ethyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate | 89% | |

| Amide synthesis | EDCl, HOBt, DIPEA, RT, 24 hr | 4-Chloro-N-(propyl)-2,3-dihydro-1H-indene-2-carboxamide | 78% |

Reduction and Oxidation

-

Carboxylic Acid Reduction : LiAlH reduces the carboxylic acid to a primary alcohol.

-

Ring Oxidation : O or KMnO oxidizes the dihydroindene ring to a ketone or diol .

Cyclization and Cascade Reactions

The compound serves as a precursor in multicomponent reactions:

-

Michael Addition-Cyclization : Reacts with enediamines to form indenodihydropyridines under solvent-free conditions .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cascade reaction | 1,1-Eneamines, 1,4-dioxane, reflux | Indenodihydropyridine derivatives | 82–91% |

Decarboxylation

Thermal decarboxylation at elevated temperatures produces 4-chloro-2,3-dihydro-1H-indene:

-

Conditions : 200°C, N atmosphere, 3 hr.

-

Yield : 92%.

Key Reactivity Insights:

-

Steric Effects : The bicyclic structure imposes steric constraints, favoring reactions at the more accessible carboxylic acid group over the chloro substituent .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while nonpolar solvents favor cyclization .

-

Temperature Sensitivity : Oxidation and reduction reactions require strict temperature control to avoid side products .

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functionalized indene derivatives. Further studies exploring catalytic asymmetric reactions or bioorthogonal modifications are warranted.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in synthetic organic chemistry. The compound can undergo diverse reactions such as oxidation, reduction, and nucleophilic substitution to yield substituted indene derivatives and other functionalized compounds .

Preparation Methods

The synthesis typically begins with indanone derivatives, followed by carboxylation and hydrogenation processes. These methods can be optimized for higher yields using continuous flow reactors and advanced purification techniques.

Biological Research

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activities. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with essential enzymes, making it a candidate for developing new antimicrobial agents.

Anticancer Research

The compound is also being investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells that overexpress Inhibitor of Apoptosis Proteins (IAPs). This mechanism suggests its potential use in treating various cancer types, including neuroblastoma and colorectal cancer .

Medicinal Applications

Drug Development

Ongoing research aims to explore the compound's utility in drug development. Its structural characteristics make it suitable for designing new therapeutic agents targeting specific diseases. The compound's ability to interact with various molecular targets enhances its potential as a lead compound in pharmaceutical research .

Case Studies

Several case studies have documented the synthesis of derivatives of this compound and their biological activities:

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials such as polymers and resins. Its unique chemical properties allow for its incorporation into various formulations, enhancing product performance.

Mecanismo De Acción

The mechanism by which 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with essential enzymes. In anticancer research, it may inhibit specific signaling pathways that promote cell proliferation and survival.

Comparación Con Compuestos Similares

4-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid can be compared with other indene derivatives such as:

1H-Indene-2-carboxylic acid: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

5-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid: The chlorine atom is positioned differently, potentially altering its chemical properties and applications.

2,3-Dihydro-1H-indene-2-carboxylic acid: Without the chlorine atom, it serves as a simpler analog for comparative studies.

Actividad Biológica

4-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position of the indene ring system. Its chemical formula is . The compound's structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism by which it exerts these effects may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes necessary for bacterial survival .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. It is believed to induce apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis proteins (IAPs), particularly cIAP-1 and cIAP-2. This action sensitizes cancer cells to apoptotic signals from tumor necrosis factor (TNF) receptor activation .

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving various cancer cell lines, treatment with this compound resulted in:

- Increased Caspase Activity : Enhanced caspase-3 and caspase-9 activity was observed, indicating activation of the apoptotic pathway.

- Cell Viability Reduction : A dose-dependent reduction in cell viability was noted, with IC50 values ranging from 20 to 50 µM across different cell lines.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Antimicrobial Mechanism : Likely involves disruption of bacterial cell walls or inhibition of critical metabolic pathways.

- Anticancer Mechanism : Involves binding to IAPs and promoting their degradation, leading to enhanced apoptosis in cancer cells.

Comparison with Related Compounds

The biological activity of this compound can be compared with other indene derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1H-Indene-2-carboxylic acid | Moderate | Low |

| 5-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid | High | Moderate |

| This compound | High | High |

Propiedades

IUPAC Name |

4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRCXMXMRSOVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.